molecular formula C19H15NO B100389 9-(4-Methoxyphenyl)carbazole CAS No. 19264-74-5

9-(4-Methoxyphenyl)carbazole

Cat. No. B100389
Key on ui cas rn: 19264-74-5
M. Wt: 273.3 g/mol
InChI Key: VZQJKWIYMIKLPA-UHFFFAOYSA-N
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Patent
US09233922B2

Procedure details

[PdCl(π-allyl)]2 (23.1 mg, 0.1 mol %) and cBRIDP (89.0 mg, 0.4 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (8.2 mL, 101.0 mmol, 1.6 equivalents) to prepare a catalyst solution. A 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Carbazole (10.9 g, 65.0 mmol, 1.03 equivalents) and dehydrated xylenes (66 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. Subsequently, to the mixture was added a THF solution of MeMgCl (3.22 mol/L, 20.0 mL, 64.4 mmol, 1.02 equivalents) dropwise via the dropping funnel at such a rate that the temperature of the reaction solution was kept at 20° C. or lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL). Subsequently, to the solution were added 4-chloroanisole (7.7 mL, 63.1 mmol, 1.0 equivalent) and the catalyst solution (8.2 mL) successively, and the solution was stirred for 1 hour under reflux. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give solid residue. The residue was dissolved in toluene, and the solution was decolorized by silica gel (1 g) and filtered through a Celite pad. The filtrate was concentrated under reduced pressure to give the solid, which was recrystallized from toluene/methanol to afford 16.1 g of N-(4-methoxylphenyl)carbazole as a white powder.
[Compound]
Name
[PdCl(π-allyl)]2
Quantity
23.1 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
catalyst
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
8.2 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10.9 g
Type
reactant
Reaction Step Seven
[Compound]
Name
xylenes
Quantity
66 mL
Type
reactant
Reaction Step Seven
Quantity
7.7 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
8.2 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C[Mg]Cl.Cl[C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1.[Cl-].[NH4+]>C1(C)C=CC=CC=1.CC1(P(C(C)(C)C)C(C)(C)C)C(C2C=CC=CC=2)(C2C=CC=CC=2)C1.O.C1COCC1>[O:24]([C:21]1[CH:22]=[CH:23][C:18]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:19][CH:20]=1)[CH3:25] |f:3.4|

Inputs

Step One
Name
[PdCl(π-allyl)]2
Quantity
23.1 mg
Type
reactant
Smiles
Step Two
Name
Quantity
89 mg
Type
catalyst
Smiles
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
8.2 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
10.9 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
xylenes
Quantity
66 mL
Type
reactant
Smiles
Step Eight
Name
Quantity
7.7 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Step Nine
Name
solution
Quantity
8.2 mL
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
two-necked, round bottomed flask equipped a gas inlet
CUSTOM
Type
CUSTOM
Details
the flask was evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
CUSTOM
Type
CUSTOM
Details
to prepare a catalyst solution
CUSTOM
Type
CUSTOM
Details
thermometer, and a gas inlet was evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
CUSTOM
Type
CUSTOM
Details
was kept at 20° C.
WASH
Type
WASH
Details
lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated off
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give solid residue
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene/methanol

Outcomes

Product
Name
Type
product
Smiles
O(C)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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